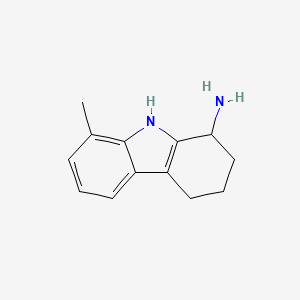

8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a chemical compound with the molecular formula C13H16N2. It is a derivative of carbazole, a tricyclic aromatic compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of substituted phenylhydrazines with cyclohexanone, followed by cyclization to form the tetrahydrocarbazole core . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .

Análisis De Reacciones Químicas

Types of Reactions: 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one.

Reduction: Reduction reactions can convert it to more saturated derivatives.

Substitution: It can undergo substitution reactions, particularly at the amine group, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, organic hydroperoxides, and selenium (IV) oxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one.

Reduction: More saturated tetrahydrocarbazole derivatives.

Substitution: Various substituted carbazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Applications

Anti-inflammatory and Antiallergic Properties

Research indicates that derivatives of 2,3,4,9-tetrahydro-1H-carbazole compounds, including 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine, exhibit potential as antagonists of the CRTH2 receptor. This receptor plays a critical role in mediating allergic responses and inflammation. The compound has shown efficacy in treating conditions such as allergic asthma, rhinitis, and chronic obstructive pulmonary disease (COPD) by inhibiting the activity of this receptor .

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy. Specifically, N-(3,4-dimethoxyphenethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been identified as an effective agent against bladder cancer. It operates by suppressing the YAP1/TAZ signaling pathway, which is often overexpressed in advanced bladder cancers. This suppression leads to reduced cell viability both in vitro and in vivo .

Biological Research Applications

Enzyme Inhibition Studies

The compound has been utilized in biological assays to explore its role as an enzyme inhibitor. Its structure allows it to interact with various enzymes and receptors, making it a valuable tool for studying biochemical pathways and developing new therapeutic agents .

Antiviral Properties

Carbazole derivatives have been investigated for their antiviral activities. Some studies have indicated that carbazole-based compounds can inhibit viral replication effectively. The presence of specific substituents on the carbazole ring significantly influences their activity against viruses such as Hepatitis C .

Chemical Synthesis and Development

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions that can yield high purity compounds suitable for further research and application. These synthetic methodologies often include nucleophilic substitutions and coupling reactions .

Material Science Applications

Beyond biological applications, this compound is also being explored for its use in advanced materials science. Its unique structural properties make it a candidate for developing organic semiconductors and other functional materials .

Case Studies

Mecanismo De Acción

The mechanism of action of 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparación Con Compuestos Similares

- 2,3,4,9-Tetrahydro-1H-carbazol-1-amine

- 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

- 2,3,4,9-Tetrahydro-1H-carbazol-1-one

Comparison: 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine is unique due to the presence of the methyl group at the 8th position, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Actividad Biológica

8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a derivative of carbazole, a tricyclic aromatic compound known for its diverse biological activities. The compound has garnered attention due to its potential therapeutic applications, particularly in oncology and neurobiology. Its molecular formula is C13H16N2, and it exhibits a unique chemical structure that influences its biological interactions.

Anticancer Properties

Recent studies have highlighted the compound's effectiveness in inhibiting cancer cell proliferation. Notably, a derivative of this compound was found to suppress bladder cancer progression by targeting the Hippo signaling pathway. This pathway is critical for regulating cell growth and apoptosis. The study demonstrated that the compound could induce phosphorylation of LATS1 and YAP1/TAZ proteins in bladder cancer cells, thereby reducing their viability both in vitro and in mouse xenograft models .

Antimicrobial Activity

The biological profile of this compound includes notable antibacterial and antifungal properties. Research indicates that derivatives of this compound exhibit significant activity against various microbial strains. The mechanism behind this activity may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.

Neuroprotective Effects

Emerging evidence suggests that compounds related to this compound may possess neuroprotective effects. These effects are hypothesized to occur through modulation of neurotransmitter systems or inhibition of neuroinflammatory processes. However, further research is required to elucidate these mechanisms and confirm the therapeutic potential in neurological disorders.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit various kinases involved in cell signaling pathways.

- Receptor Modulation : It is suggested that the compound interacts with receptors implicated in tumor growth and survival.

The precise mechanisms remain an active area of research.

Comparative Analysis

Case Study 1: Bladder Cancer Inhibition

In a study conducted on T24 bladder cancer cells implanted in nude mice, treatment with a derivative of 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amines resulted in significant tumor size reduction compared to control groups. The study concluded that targeting the Hippo pathway could be a promising strategy for bladder cancer therapy .

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antibacterial properties of various derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the carbazole structure enhanced antimicrobial potency significantly.

Propiedades

IUPAC Name |

8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-8-4-2-5-9-10-6-3-7-11(14)13(10)15-12(8)9/h2,4-5,11,15H,3,6-7,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNOFAAWFCCAYLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C3=C(N2)C(CCC3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.